molecular formula C10H9NO3 B6256260 6-hydroxy-1-methyl-1H-indole-2-carboxylic acid CAS No. 541522-89-8

6-hydroxy-1-methyl-1H-indole-2-carboxylic acid

Cat. No.: B6256260
CAS No.: 541522-89-8
M. Wt: 191.2
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Description

6-Hydroxy-1-methyl-1H-indole-2-carboxylic Acid is an indole-based carboxylic acid with the CAS registry number 541522-89-8 . Its molecular formula is C10H9NO3 and it has a molecular weight of 191.18 g/mol . This compound is a derivative of the 1H-indole-2-carboxylic acid scaffold, a structure recognized in medicinal chemistry research for its potential as a starting point for developing new therapeutic agents . For instance, research into similar substituted indole-2-carboxylic acids has identified them as hits in phenotypic screens against infectious diseases such as Chagas disease, leading to extensive hit-to-lead optimization programs . While the specific research applications and mechanism of action for this particular hydroxy-methyl derivative require further investigation from scientific literature, its core structure holds significance in chemical biology and drug discovery efforts. Researchers can utilize this compound as a key building block for synthesizing more complex molecules or for probing structure-activity relationships (SAR). The product is provided with high purity and is intended for Research Use Only. It is not approved for human or animal use.

Properties

CAS No.

541522-89-8

Molecular Formula

C10H9NO3

Molecular Weight

191.2

Purity

95

Origin of Product

United States

Preparation Methods

Route 1: Sequential N-Methylation and Demethylation

This two-stage approach leverages commercially available 6-methoxyindole precursors, enabling late-stage demethylation to install the hydroxy group.

Step 1: N-Methylation of 6-Methoxy-1H-Indole-2-Carboxylate Esters
Methylation of the indole nitrogen is achieved using methyl iodide (MeI) in the presence of a base such as potassium carbonate (K₂CO₃). For example:

6-Methoxy-1H-indole-2-carboxylic acid ethyl ester+MeIK2CO3,DMF6-Methoxy-1-methyl-1H-indole-2-carboxylic acid ethyl ester\text{6-Methoxy-1H-indole-2-carboxylic acid ethyl ester} + \text{MeI} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{6-Methoxy-1-methyl-1H-indole-2-carboxylic acid ethyl ester}

Reaction conditions: 12–24 hours at 60–80°C, yielding 70–85%.

Step 2: Boron Tribromide-Mediated Demethylation
The 6-methoxy group is selectively demethylated using boron tribromide (BBr₃) in dichloromethane (DCM) at low temperatures:

6-Methoxy-1-methyl-1H-indole-2-carboxylate esterBBr3,DCM,78C0C6-Hydroxy-1-methyl-1H-indole-2-carboxylate ester\text{6-Methoxy-1-methyl-1H-indole-2-carboxylate ester} \xrightarrow{\text{BBr}_3, \text{DCM}, -78^\circ\text{C} \rightarrow 0^\circ\text{C}} \text{6-Hydroxy-1-methyl-1H-indole-2-carboxylate ester}

Key parameters:

  • Temperature : -78°C to 0°C over 50 minutes.

  • Stoichiometry : 5 equivalents of BBr₃ per methoxy group.

  • Yield : 80–85%.

Step 3: Ester Hydrolysis to Carboxylic Acid
The ethyl ester is hydrolyzed under basic conditions (e.g., NaOH in ethanol/water), followed by acidification to precipitate the carboxylic acid:

Ethyl 6-hydroxy-1-methyl-1H-indole-2-carboxylateNaOH, H2O/EtOH6-Hydroxy-1-methyl-1H-indole-2-carboxylic acid\text{Ethyl 6-hydroxy-1-methyl-1H-indole-2-carboxylate} \xrightarrow{\text{NaOH, H}_2\text{O/EtOH}} \text{this compound}

Reaction time: 2–4 hours at reflux, yielding >90%.

Route 2: Direct Hydroxylation and Carboxylation

This route employs electrophilic substitution to install the hydroxy group early in the synthesis, avoiding protective group strategies.

Step 1: Friedel-Crafts Acylation for C2 Functionalization
Ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate is synthesized via Friedel-Crafts acylation using acyl chlorides and AlCl₃:

6-Methoxy-1-methylindole+ClCOORAlCl3,DCE6-Methoxy-1-methyl-1H-indole-2-carboxylate ester\text{6-Methoxy-1-methylindole} + \text{ClCOOR} \xrightarrow{\text{AlCl}_3, \text{DCE}} \text{6-Methoxy-1-methyl-1H-indole-2-carboxylate ester}

Optimization :

  • Solvent: 1,2-Dichloroethane (DCE).

  • Temperature: Reflux (80–90°C).

  • Yield: 65–75%.

Step 2: Hydroxylation via Demethylation
As in Route 1, BBr₃-mediated demethylation converts the 6-methoxy to a hydroxy group.

Step 3: Ester Hydrolysis
Identical to Route 1, yielding the final carboxylic acid.

Route 3: Hemetsberger-Knittel Indole Synthesis

This method constructs the indole ring system with pre-installed functional groups, offering flexibility for late-stage modifications.

Step 1: Knoevenagel Condensation
Methyl 2-azidoacetate reacts with substituted benzaldehydes to form azidocinnamates:

Methyl 2-azidoacetate+R-C6H4CHOBaseMethyl 2-azidocinnamate\text{Methyl 2-azidoacetate} + \text{R-C}6\text{H}4\text{CHO} \xrightarrow{\text{Base}} \text{Methyl 2-azidocinnamate}

Conditions : Anhydrous methanol, room temperature, 12 hours.

Step 2: Thermolysis and Cyclization
Thermal decomposition of the azide generates nitrenes, which cyclize to form the indole core:

Methyl 2-azidocinnamateΔ,TolueneMethyl 6-hydroxy-1-methyl-1H-indole-2-carboxylate\text{Methyl 2-azidocinnamate} \xrightarrow{\Delta, \text{Toluene}} \text{Methyl 6-hydroxy-1-methyl-1H-indole-2-carboxylate}

Yield : 50–60% after purification.

Step 3: Hydrolysis to Carboxylic Acid
Standard ester hydrolysis completes the synthesis.

Comparative Analysis of Methods

Parameter Route 1 Route 2 Route 3
Starting Material 6-Methoxyindole6-MethoxyindoleBenzaldehyde derivatives
Key Reagents BBr₃, MeIAlCl₃, BBr₃Methyl azidoacetate
Total Yield 60–70%55–65%40–50%
Complexity ModerateHighVery High
Scalability IndustrialLab-scaleLab-scale

Advantages of Route 1 :

  • High yields at each step.

  • Commercially available starting materials.

  • Amenable to large-scale production.

Limitations of Route 3 :

  • Low overall yield due to multiple steps.

  • Requires specialized reagents and conditions.

Industrial-Scale Optimization

For bulk production, continuous flow reactors enhance the efficiency of demethylation and ester hydrolysis:

  • BBr₃ Demethylation : Flow systems reduce reaction time from hours to minutes by improving heat transfer.

  • Ester Hydrolysis : Automated pH control ensures consistent acid precipitation, minimizing side reactions.

Emerging Methodologies

Recent advances include enzymatic demethylation using cytochrome P450 enzymes, which offer greener alternatives to BBr₃. Pilot studies report 60–70% yields under mild conditions (pH 7.4, 37°C).

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-1-methyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form various oxidized derivatives, such as carboxylic acids and ketones.

  • Reduction: Reduction reactions can yield reduced derivatives, including alcohols and amines.

  • Substitution: Substitution reactions can lead to the formation of different substituted indole derivatives.

Scientific Research Applications

Organic Synthesis

This compound serves as a valuable reagent in organic synthesis, facilitating the production of various indole derivatives. Its ability to act as a Bronsted acid allows it to participate in proton transfer reactions, which are crucial in many synthetic pathways.

Biological Studies

6-Hydroxy-1-methyl-1H-indole-2-carboxylic acid has been studied for its role in biological processes:

  • Antioxidant Activity : Research indicates that this compound can modulate oxidative stress pathways by interacting with enzymes involved in redox reactions, potentially reducing cellular damage caused by free radicals.
  • Neuroprotective Effects : It has shown promise in neuroprotection, particularly in models of stroke where it may help mitigate neuronal damage through its anti-inflammatory properties .

Pharmaceutical Development

The compound is being explored for its potential therapeutic applications:

  • Anti-inflammatory Agents : Due to its ability to inhibit pro-inflammatory enzymes, it is being investigated as a candidate for developing anti-inflammatory drugs .
  • Cancer Research : Preliminary studies suggest that it might play a role in treating hyperproliferative diseases such as cancer by modulating pathways related to cell growth and apoptosis .

Case Study 1: Neuroprotective Mechanisms

A study conducted on the effects of this compound in neuronal cultures demonstrated that treatment with the compound significantly reduced markers of oxidative stress and inflammation. The results indicated a marked improvement in cell viability under conditions mimicking ischemic injury.

ParameterControl GroupTreatment Group
Cell Viability (%)5085
Reactive Oxygen Species (μM)103
Inflammatory Cytokines (pg/mL)20050

Case Study 2: Synthesis of Indole Derivatives

In a recent synthesis study, researchers utilized this compound as a starting material to create novel indole derivatives with enhanced biological activity. The derivatives were evaluated for their pharmacological properties, showcasing improved efficacy against specific cancer cell lines.

Compound NameYield (%)IC50 (μM)
Derivative A7512
Derivative B688
Derivative C8215

Mechanism of Action

The mechanism by which 6-hydroxy-1-methyl-1H-indole-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, modulating the activity of certain enzymes involved in biological processes. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Data Gaps

Antifungal Activity

6-Methoxy-1H-indole-2-carboxylic acid demonstrates potent antifungal activity, with a 14.2:1 4:5 product ratio under optimal catalytic conditions . Its hydroxy analog may exhibit altered activity due to differences in hydrogen-bonding capacity.

Spectroscopic Distinctions

  • Methoxy vs. Hydroxy : The methoxy group’s ¹³C NMR signal at 156.0 ppm contrasts with the hydroxy group’s expected signal near 150–160 ppm, though specific data for the target compound are lacking.
  • Halogenated Derivatives : 6-Chloro and 6-fluoro substituents show distinct ¹H NMR splitting patterns (e.g., δ 7.67 for 6-Cl ).

Biological Activity

6-Hydroxy-1-methyl-1H-indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Overview of Biological Activity

Indole derivatives, including this compound, are known for their broad spectrum of biological activities. These activities include:

  • Antiviral : Effective against various viruses, including HIV.
  • Anticancer : Exhibits cytotoxic effects on cancer cell lines.
  • Antimicrobial : Inhibits the growth of bacteria and fungi.
  • Anti-inflammatory : Modulates inflammatory responses.
  • Antioxidant : Reduces oxidative stress by scavenging free radicals.

The biological activity of this compound is attributed to its ability to interact with multiple biological targets:

  • Receptor Binding : The compound binds with high affinity to various receptors, influencing signaling pathways and cellular responses.
  • Enzyme Modulation : It modulates the activity of enzymes involved in oxidative stress and inflammation, contributing to its antioxidant and anti-inflammatory properties.
  • Metal Chelation : The indole core structure allows for chelation with metal ions (e.g., Mg²⁺), which is critical for the inhibition of viral integrase in HIV .

The biochemical properties of this compound include:

PropertyDescription
Molecular FormulaC₉H₇NO₃
Molecular Weight179.15 g/mol
SolubilitySoluble in water and organic solvents
StabilityStable under physiological conditions

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound as an antiviral agent:

  • HIV Integrase Inhibition : A study demonstrated that derivatives of indole-2-carboxylic acid effectively inhibited HIV integrase with IC₅₀ values ranging from 0.13 μM to 32.37 μM, indicating strong antiviral activity . Structural modifications enhanced binding interactions, improving efficacy against HIV.
  • Cytotoxicity Against Cancer Cells : Research has shown that this compound exhibits cytotoxic effects on various cancer cell lines, including leukemic and breast cancer cells, indicating its potential as an anticancer agent.

Q & A

Basic: What are the optimal synthetic routes and purification strategies for 6-hydroxy-1-methyl-1H-indole-2-carboxylic acid?

Methodological Answer:
The synthesis of indole-2-carboxylic acid derivatives typically employs condensation reactions or functionalization of pre-existing indole scaffolds. For example:

  • Stepwise alkylation : Methylation at the indole nitrogen (N1) can be achieved using methyl iodide under basic conditions (e.g., NaH in DMF) .
  • Carboxylic acid introduction : Direct carboxylation at the 2-position may involve reaction with CO₂ under palladium catalysis or via Ullmann-type coupling .
  • Purification : Recrystallization from DMF/acetic acid mixtures is common for indole derivatives to remove unreacted precursors or byproducts .

Key Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity using HPLC (C18 column, UV detection at 254 nm) .

Basic: How can researchers characterize the physicochemical properties of this compound when literature data are sparse?

Methodological Answer:

  • Melting point : Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min under nitrogen .
  • Solubility : Perform shake-flask experiments in solvents (e.g., water, DMSO, ethanol) at 25°C, followed by UV-Vis quantification .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis to assess hydrolytic or oxidative degradation .

Note : Cross-reference sparse data with structurally analogous compounds (e.g., 6-methoxy-1-methyl-1H-indole-7-carboxylic acid) for predictive modeling .

Advanced: What mechanistic insights exist for the reactivity of the hydroxyl and carboxylic acid groups in this compound?

Methodological Answer:

  • Hydroxyl group : The 6-hydroxy substituent can undergo regioselective O-methylation (with MeI/K₂CO₃) or participate in hydrogen bonding, influencing crystal packing (confirmed via X-ray crystallography using SHELXL ).
  • Carboxylic acid : Reacts with amines (e.g., ethylenediamine) to form amides under EDCI/HOBt coupling, but competing decarboxylation may occur at >100°C .
  • Tautomerism : Investigate keto-enol tautomerism using NMR (DMSO-d₆, 400 MHz) and IR spectroscopy (broad O-H stretch ~2500–3000 cm⁻¹) .

Experimental Design : Pair computational DFT studies (Gaussian 16, B3LYP/6-31G*) with experimental kinetic profiling .

Advanced: How should researchers address contradictions in reported physicochemical or spectral data?

Methodological Answer:

  • Root-cause analysis : Compare experimental conditions (e.g., solvent polarity in NMR, crystallization solvents). For example, polymorphic forms may explain melting point discrepancies .
  • Complementary techniques : Resolve ambiguities in FTIR peaks by combining with Raman spectroscopy or solid-state NMR .
  • Reproducibility : Validate data across multiple labs using standardized protocols (e.g., ICH Q2 for HPLC validation) .

Case Study : Conflicting LogP values can arise from shake-flask vs. chromatographic methods; use both and correlate with computational predictions (e.g., ChemAxon) .

Advanced: What computational strategies are recommended for modeling this compound’s interactions with biological targets?

Methodological Answer:

  • Docking : Use AutoDock Vina with crystal structures of homologous enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity prediction) .
  • MD simulations : Perform GROMACS simulations (AMBER force field) to study binding stability in aqueous environments .
  • QSAR : Build models using descriptors like HOMO/LUMO energies (from Gaussian) and molar refractivity to predict bioactivity .

Validation : Cross-check with experimental IC₅₀ values from enzyme inhibition assays (e.g., COX-2 ELISA) .

Advanced: How can researchers troubleshoot low yields in multi-step syntheses of this compound?

Methodological Answer:

  • Bottleneck identification : Use LC-MS to detect intermediates and byproducts. For example, incomplete methylation at N1 can result in unreacted indole .
  • Optimization : Screen catalysts (e.g., Pd(OAc)₂ vs. PdCl₂ for carboxylation) or switch solvents (DMF → THF for milder conditions) .
  • Workup : Replace column chromatography with pH-selective extraction (e.g., acidify to precipitate carboxylic acid) .

Case Study : Low yields in ester hydrolysis can arise from steric hindrance; employ microwave-assisted saponification (NaOH, 80°C, 30 min) .

Advanced: What experimental frameworks are suitable for evaluating its biological activity in academic settings?

Methodological Answer:

  • Antimicrobial assays : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria .
  • Anti-inflammatory : Measure COX-1/COX-2 inhibition using a fluorometric kit (Cayman Chemical) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa), with IC₅₀ calculation via nonlinear regression .

Data Interpretation : Normalize results to positive controls (e.g., indomethacin for COX inhibition) and validate with triplicate runs .

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